molecular formula C12H15ClN2 B12729954 1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride CAS No. 91874-44-1

1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride

Cat. No.: B12729954
CAS No.: 91874-44-1
M. Wt: 222.71 g/mol
InChI Key: BLWSHGDGRBLANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride is a chemical compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial production methods often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild temperatures, specific catalysts, and controlled pH levels. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

91874-44-1

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

5-[(2-ethylphenyl)methyl]-1H-imidazole;hydrochloride

InChI

InChI=1S/C12H14N2.ClH/c1-2-10-5-3-4-6-11(10)7-12-8-13-9-14-12;/h3-6,8-9H,2,7H2,1H3,(H,13,14);1H

InChI Key

BLWSHGDGRBLANL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CC2=CN=CN2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.